Tetraethylammonium iodide

概要

説明

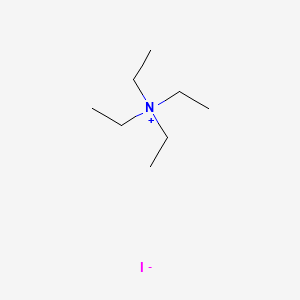

Tetraethylammonium iodide (C₈H₂₀IN, CAS 68-05-3) is a quaternary ammonium salt characterized by a central nitrogen atom bonded to four ethyl groups and an iodide counterion . It is widely utilized in organic synthesis as a phase-transfer catalyst (PTC), in electrochemical studies, and in biochemical research due to its ability to modulate ionic interactions . Its molecular weight is 257.16 g/mol, and it exhibits high solubility in polar solvents such as water and acetonitrile .

準備方法

Direct Quaternization of Triethylamine with Ethyl Iodide

The most straightforward method for synthesizing TEAI involves the reaction of triethylamine () with ethyl iodide (). This nucleophilic substitution process proceeds via the attack of the lone electron pair on triethylamine’s nitrogen atom on the electrophilic carbon of ethyl iodide, forming a tetraethylammonium cation and an iodide counterion .

Reaction Mechanism and Stoichiometry

The reaction is represented by the equation:

2\text{H}5\text{)}3\text{N} + \text{C}2\text{H}5\text{I} \rightarrow \text{(C}2\text{H}5\text{)}4\text{N}^+\text{I}^-

Triethylamine acts as a nucleophile, while ethyl iodide serves as the alkylating agent. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the alkyl halide.

Experimental Procedure

-

Reagents and Solvents : Anhydrous triethylamine and ethyl iodide are mixed in a 1:1 molar ratio. Ethanol or acetone is often employed as a solvent due to their ability to dissolve both reactants .

-

Reaction Conditions : The mixture is refluxed at 70–80°C for 12–24 hours under an inert atmosphere (e.g., nitrogen) to minimize side reactions.

-

Workup : After cooling, the product precipitates as a white crystalline solid. Filtration and washing with cold diethyl ether remove unreacted starting materials.

Yield and Purity Optimization

-

Excess Alkyl Halide : Using a slight excess of ethyl iodide (1.1 equivalents) drives the reaction to completion, achieving yields of 85–90% .

-

Solvent Choice : Polar aprotic solvents like acetonitrile may enhance reaction rates compared to ethanol, though they require stricter anhydrous conditions.

-

Temperature Control : Prolonged refluxing at moderate temperatures avoids decomposition, ensuring a purity >98% as specified by industrial standards .

Salt Metathesis from Other Tetraethylammonium Salts

An alternative route involves anion exchange reactions, where a pre-existing tetraethylammonium salt (e.g., tetraethylammonium chloride, ) is treated with potassium iodide (). This method exploits differences in solubility between the byproduct () and TEAI .

Reaction Equation and Principle

2\text{H}5\text{)}4\text{N}^+\text{Cl}^- + \text{KI} \rightarrow \text{(C}2\text{H}5\text{)}4\text{N}^+\text{I}^- + \text{KCl} \downarrow

The precipitation of potassium chloride (insoluble in ethanol or water) shifts the equilibrium toward TEAI formation.

Procedure and Conditions

-

Dissolution : Tetraethylammonium chloride (1 equivalent) is dissolved in a minimal volume of deionized water or ethanol.

-

Addition of KI : Potassium iodide (1.1 equivalents) is added gradually with stirring.

-

Filtration : The insoluble KCl is removed by filtration, and the filtrate is concentrated under reduced pressure.

-

Crystallization : TEAI is recrystallized from a hot ethanol-water mixture (3:1 v/v) to yield hygroscopic white crystals .

Advantages and Limitations

-

Cost-Effectiveness : Potassium iodide is inexpensive compared to ethyl iodide, making this method economically favorable for large-scale production.

-

Byproduct Management : The need to filter KCl adds a step, but the high solubility of TEAI in polar solvents simplifies purification.

Comparative Analysis of Preparation Methods

The table below summarizes the key attributes of both synthetic routes:

The direct method offers higher yields and purity but requires stringent anhydrous conditions. In contrast, salt metathesis is more scalable and cost-effective, albeit with slightly lower yields due to incomplete anion exchange .

Purification and Characterization

Recrystallization

TEAI’s hygroscopic nature necessitates storage in a cool, dark environment (<15°C) under inert gas . Recrystallization from ethanol-water mixtures removes residual salts and enhances purity to >98%. The crystals exhibit a distorted wurtzite lattice structure, with nitrogen adopting a flattened tetrahedral geometry .

Analytical Techniques

科学的研究の応用

Electrochemistry

Tetraethylammonium iodide serves as a supporting electrolyte in electrochemical experiments. It enhances the conductivity and stability of solutions used in various electrochemical reactions. Its effectiveness has been demonstrated in studies involving electron spin resonance and radiation effects on the compound, showing its stability under different conditions .

Organic Synthesis

In organic chemistry, this compound functions as a phase transfer catalyst . It facilitates reactions between organic and inorganic substances, which is particularly useful for synthesizing complex molecules. Notable reactions include:

- Stereoselective formation of (Z)-diiodoalkenes from alkynes using iodine monochloride in the presence of this compound.

- 2-Hydroxyethylation of carboxylic acids, such as converting benzoic acid to 2-hydroxyethyl benzoate using ethylene carbonate .

Biochemical Applications

This compound is utilized in studies related to ion transport and membrane potential , aiding researchers in understanding cellular processes. Its role in pharmacological studies includes serving as a source of tetraethylammonium ions, which are critical for exploring physiological mechanisms .

Analytical Chemistry

In analytical chemistry, this compound improves the efficiency of chromatographic techniques. It enhances the separation and analysis of various chemical compounds, making it a valuable reagent for researchers conducting qualitative and quantitative analyses .

Pharmaceutical Development

The compound plays a significant role in drug formulation , where it enhances the solubility and bioavailability of certain medications. This property is crucial for developing effective pharmaceutical products that require improved absorption rates .

Solar Energy Applications

Recent studies have explored the potential of this compound in solar energy applications, particularly as part of the ionic liquid systems used in perovskite solar cells. Its incorporation has shown promise in enhancing the stability and efficiency of solar cell devices by reducing defect densities and improving moisture resistance .

Case Study 1: Electrochemical Stability

A study investigated the effects of gamma irradiation on this compound, revealing insights into its radical formation under specific conditions. This research highlighted its stability and potential applications in radiation chemistry .

Case Study 2: Synthesis of Zeolitic Materials

Research focused on synthesizing zeolitic materials using this compound demonstrated its effectiveness as a structure-forming component. The presence of this compound influenced the thermal stability and adsorption properties of the resulting zeolites, showcasing its utility in material science .

Data Tables

作用機序

The mechanism of action of tetraethylammonium iodide involves blocking autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This blocking action prevents signals carrying vasoconstrictor impulses from proceeding, making it a potential vasodilator .

類似化合物との比較

Structural and Physicochemical Properties

Tetraethylammonium iodide belongs to the tetraalkylammonium halide family, which includes compounds like tetramethylammonium iodide (Me₄N⁺I⁻), tetrapropylammonium iodide (Pr₄N⁺I⁻), and tetrabutylammonium iodide (Bu₄N⁺I⁻). Key differences arise from alkyl chain length and counterion effects:

- Viscosity Trends : this compound exhibits lower viscosity in acetone-water mixtures compared to tetrabutylammonium iodide, attributed to reduced ion-solvent interactions with shorter alkyl chains .

- Ion Pairing : Association constants (K) for ion-pair formation decrease with smaller alkyl groups (e.g., tetramethylammonium iodide has weaker ion pairing than tetrabutylammonium iodide) .

生物活性

Tetraethylammonium iodide (TEAI) is a quaternary ammonium compound with the formula . This compound has garnered attention in various fields, particularly in pharmacological and physiological studies due to its unique biological activities. This article will explore the biological activity of TEAI, including its mechanisms of action, applications in research, and relevant case studies.

TEAI is primarily known for its role as a pharmacological research agent. It functions by blocking selective potassium channels, which are vital for the regulation of neuronal excitability and muscle contraction. The compound has been shown to inhibit autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .

Key Mechanisms:

- Potassium Channel Blockade : TEAI inhibits specific potassium channels, affecting cellular excitability and neurotransmitter release.

- Autonomic Ganglia Inhibition : Its action on autonomic ganglia suggests potential applications in managing conditions related to autonomic dysfunction.

- Nicotinic Receptor Interaction : By blocking nicotinic acetylcholine receptors, TEAI can influence synaptic transmission.

Toxicity Profile

The toxicity of TEAI has been evaluated in various studies. The median lethal dose (LD50) values reported are 35 mg/kg (intraperitoneal) and 56 mg/kg (intravenous) in mice . Such toxicity levels indicate that while TEAI can be a useful tool in research, caution must be exercised regarding its dosage and application.

Applications in Research

TEAI has been utilized in several studies focusing on its biological activity:

- Pharmacological Studies : As a source of tetraethylammonium ions, TEAI has been used extensively in pharmacological research to understand ion channel dynamics and neuronal signaling.

- Corrosion Inhibition : Recent studies have also explored TEAI's potential as a corrosion inhibitor for pipelines, demonstrating its versatility beyond biological applications .

- Gas Hydrate Inhibition : Research indicated that TEAI-based deep eutectic solvents showed promising results as gas hydrate inhibitors, outperforming conventional thermodynamic hydrate inhibitors .

Case Study 1: Pharmacological Research

In a study investigating the effects of TEAI on neuronal excitability, researchers found that the compound significantly reduced action potential frequency in isolated neurons. This effect was attributed to the blockade of potassium channels, leading to prolonged depolarization and altered synaptic transmission dynamics.

Case Study 2: Corrosion Inhibition

A study evaluated the effectiveness of TEAI as a corrosion inhibitor for pipeline protection. The results indicated that TEAI could significantly reduce corrosion rates under specific conditions, suggesting its potential application in industrial settings .

Table 1: Biological Activity Summary of this compound

Table 2: Toxicity Profile

| Route of Administration | LD50 (mg/kg) |

|---|---|

| Intraperitoneal | 35 |

| Intravenous | 56 |

Q & A

Basic Research Questions

Q. What experimental parameters are critical when studying the ionic conductivity of Tetraethylammonium iodide in different solvent systems?

- Methodological Answer : Key parameters include solvent viscosity (η₀), static dielectric constant (ε₀), and temperature (e.g., 25.0°C in methanol-acetonitrile mixtures). Equivalent conductivity (Λ₀) and association constants (Kₐ) should be calculated using models like the Fuoss-Hsia-Fernandez-Prini (FHFP) framework, which accounts for ion-pair distance (R) and solvent microheterogeneity. Solvent composition (e.g., methanol-water ratios) must be carefully controlled, as R and Kₐ vary non-monotonically with solvent polarity .

Q. How does the ionic radius of this compound influence its solvation behavior compared to smaller ions like Na⁺?

- Methodological Answer : Et₄N⁺ has a larger ionic radius (6.4 Å) compared to Na⁺ (3.2 Å), leading to distinct solvation shells. In methanol-water mixtures, Na⁺ exhibits preferential solvation due to microphase separation, while Et₄N⁺ forms solvent-separated ion pairs (SSIPs) even in high-polarity solvents like water. This is confirmed via self-diffusion studies and Walden product analysis .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use impervious gloves (EN166-certified), particle respirators (P95/P1), and safety goggles. Avoid dust formation via exhaust ventilation. Store in airtight, light-resistant containers in dry conditions. Emergency measures include rinsing exposed skin/eyes with water and using alcohol-resistant foam for fire suppression due to hazardous decomposition products (e.g., HI, NOₓ) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in association constants (Kₐ) of this compound observed in microheterogeneous solvent systems?

- Methodological Answer : Non-monotonic Kₐ trends in methanol-water mixtures arise from microphase separation, where solvent components cluster around ions. To resolve discrepancies, apply multi-dimensional least squares SIT regression (as in NEA organics review) to account for ionic strength and counterion effects. Pair this with FHFP modeling to distinguish contact vs. solvent-separated ion pairs .

Q. What role does this compound play as a structure-directing agent in zeolite synthesis?

- Methodological Answer : Et₄NI templates highly siliceous zeolites (e.g., mordenite) by stabilizing large-pore frameworks during hydrothermal synthesis. Its bulky cation limits Al³⁺ incorporation, enhancing thermal stability. Characterization via XRD and TGA confirms crystallinity and organic removal at >300°C. Compare with smaller cations (e.g., TMA⁺) to assess pore-size modulation .

Q. Why does this compound exhibit pressure-induced electrical conductivity anomalies in polyiodide systems?

- Methodological Answer : Under high pressure, Et₄NI forms conductive polyiodide chains (e.g., I₃⁻/I₅⁻) due to increased orbital overlap. Use single-crystal X-ray diffraction and DFT calculations to map structural transitions. Conductivity peaks at ~10 GPa correlate with I⁻···I⁻ bond shortening, as observed in TEAI (tetraethylammonium di-iodine triiodide) .

Q. How does this compound modulate acid-base equilibria in polyelectrolyte studies?

- Methodological Answer : As a low-polarizability counterion, Et₄N⁺ minimizes ion-pairing with polycarboxylates (e.g., humic acids), enabling accurate protonation constant (logK) measurements via ISE-H⁺ potentiometry. Compare with NaCl/KCl media to isolate charge-shielding effects. Use Diprotic-like models to fit pH-dependent logK trends .

Q. Data Analysis & Contradiction Management

Q. How should researchers address conflicting Walden product values for Et₄NI in mixed solvents?

- Methodological Answer : Walden product (Λ₀η₀) deviations indicate changes in total solvation. For Et₄NI in methanol-acetonitrile, Λ₀η₀ remains constant, suggesting viscosity-driven Λ₀ changes. In methanol-water, Λ₀η₀ minima (e.g., at xM = 0.5) require microheterogeneity analysis via NMR or diffusion-ordered spectroscopy (DOSY) to map solvent clustering .

Q. What experimental controls are needed when using Et₄NI as a phase-transfer catalyst in organic synthesis?

- Methodological Answer : Monitor reaction time to minimize disproportionation byproducts (e.g., ethylene glycol diesters). Optimize catalyst loading (e.g., 1–5 mol%) in toluene/pyridine under reflux. Validate via ¹H NMR to confirm N-2-hydroxyethylation of heterocycles and quantify residual iodide via ion chromatography .

Q. Tables for Key Parameters

| Property | Et₄NI | NaI | Reference |

|---|---|---|---|

| Ionic Radius (Å) | 6.4 | 3.2 | |

| Solvent-Separated Ion Pairs | Yes (all solvents) | Yes (ε₀ > 30) | |

| Melting Point (°C) | >300 | 660 | |

| Conductivity (S/cm, 10 GPa) | ~10⁻² | N/A |

特性

IUPAC Name |

tetraethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.HI/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFSVBXCNGCBBW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66-40-0 (Parent) | |

| Record name | Tetamon iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80883217 | |

| Record name | Ethanaminium, N,N,N-triethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Tetraethylammonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000025 [mmHg] | |

| Record name | Tetraethylammonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68-05-3 | |

| Record name | Tetraethylammonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetamon iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylammonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, N,N,N-triethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N,N-triethyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraethylammonium iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YC77AN7EB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。